2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid
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Overview
Description
2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
2-{2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl}acetic acid: Another similar compound with a different set of substituents, leading to variations in its chemical and biological properties.
Uniqueness
2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(8-phenylmethoxycarbonyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid |
InChI |
InChI=1S/C18H24N2O4/c21-16(22)12-19-9-6-18(14-19)7-10-20(11-8-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,21,22) |
InChI Key |
RPKUZXRWZVXTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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